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molecular formula C15H20O5 B8451133 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid

3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid

Cat. No. B8451133
M. Wt: 280.32 g/mol
InChI Key: GIHJPRILHAOXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653334B1

Procedure details

tert-Butyl 2-(3-methoxycarbonylphenoxy)-2-methylpropionate (17.03 g, 57.80 mmol) was dissolved in methanol (80 mL). Subsequently, an aqueous 3M sodium hydroxide solution (40 mL) was added thereto, and the mixture was stirred for three hours at room temperature. After completion of reaction, the mixture was acidified with hydrochloric acid under ice-cooling, to thereby precipitate colorless crystals. The crystals were subjected to filtration, thorough washing with water, and drying under reduced pressure, whereby colorless crystals were obtained (14.92 g, 53.22 mmol, 92.0%).
Name
tert-Butyl 2-(3-methoxycarbonylphenoxy)-2-methylpropionate
Quantity
17.03 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:19]=[CH:20][CH:21]=1)[O:8][C:9]([CH3:18])([CH3:17])[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[O:4].[OH-].[Na+].Cl>CO>[C:13]([O:12][C:10]([C:9]([CH3:18])([O:8][C:7]1[CH:6]=[C:5]([CH:21]=[CH:20][CH:19]=1)[C:3]([OH:4])=[O:2])[CH3:17])=[O:11])([CH3:14])([CH3:15])[CH3:16] |f:1.2|

Inputs

Step One
Name
tert-Butyl 2-(3-methoxycarbonylphenoxy)-2-methylpropionate
Quantity
17.03 g
Type
reactant
Smiles
COC(=O)C=1C=C(OC(C(=O)OC(C)(C)C)(C)C)C=CC1
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to thereby precipitate colorless crystals
FILTRATION
Type
FILTRATION
Details
The crystals were subjected to filtration
WASH
Type
WASH
Details
thorough washing with water
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure, whereby colorless crystals
CUSTOM
Type
CUSTOM
Details
were obtained (14.92 g, 53.22 mmol, 92.0%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)C(C)(OC=1C=C(C(=O)O)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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